molecular formula C12H12O3 B14288490 Methyl 4-(2-formylphenyl)but-2-enoate CAS No. 139086-78-5

Methyl 4-(2-formylphenyl)but-2-enoate

Cat. No.: B14288490
CAS No.: 139086-78-5
M. Wt: 204.22 g/mol
InChI Key: FJNWZOITAUTPTN-UHFFFAOYSA-N
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Description

Methyl 4-(2-formylphenyl)but-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a but-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-formylphenyl)but-2-enoate can be achieved through several synthetic routes. One common method involves the aldol condensation of methyl acetoacetate with 2-formylphenylboronic acid, followed by esterification. The reaction typically requires a base such as sodium hydroxide and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate the reaction, and the process is often monitored using techniques like gas chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-formylphenyl)but-2-enoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Methyl 4-(2-carboxyphenyl)but-2-enoate.

    Reduction: Methyl 4-(2-hydroxyphenyl)but-2-enoate.

    Substitution: Methyl 4-(2-nitrophenyl)but-2-enoate or Methyl 4-(2-halophenyl)but-2-enoate.

Scientific Research Applications

Methyl 4-(2-formylphenyl)but-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be employed in the study of enzyme-catalyzed reactions involving esters.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(2-formylphenyl)but-2-enoate involves its interaction with various molecular targets. The formyl group can form hydrogen bonds with amino acid residues in enzymes, affecting their activity. The ester moiety can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-hydroxyphenyl)but-2-enoate

Properties

CAS No.

139086-78-5

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 4-(2-formylphenyl)but-2-enoate

InChI

InChI=1S/C12H12O3/c1-15-12(14)8-4-7-10-5-2-3-6-11(10)9-13/h2-6,8-9H,7H2,1H3

InChI Key

FJNWZOITAUTPTN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CCC1=CC=CC=C1C=O

Origin of Product

United States

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